molecular formula C42H51NO16 B1197810 Cinerubin B CAS No. 35906-51-5

Cinerubin B

Katalognummer: B1197810
CAS-Nummer: 35906-51-5
Molekulargewicht: 825.8 g/mol
InChI-Schlüssel: ZBDDFHXUDIPRSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cinerubin B is a natural anthracycline antibiotic produced by certain strains of the genus Streptomyces. It is known for its potent biological activities, particularly its anticancer properties. The compound is characterized by its complex structure, which includes multiple hydroxyl groups and a dimethylamino group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinerubin B is primarily obtained through fermentation processes involving specific strains of Streptomyces. The production involves large-scale fermentation, followed by extraction and purification of the compound from the culture broth and mycelium .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the fermentation conditions to maximize yield. This includes controlling factors such as temperature, pH, nutrient availability, and oxygen levels. Advanced techniques like genome mining and bioinformatics analysis are also employed to enhance the production of secondary metabolites, including this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Cinerubin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.

Major Products

The major products formed from the reactions of this compound include various derivatives with modified biological activities. These derivatives are often studied for their potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Cinerubin B has a wide range of scientific research applications, including:

Wirkmechanismus

Cinerubin B exerts its effects primarily by inducing the transcription of the p16INK4a gene, which leads to cellular senescence. The compound also activates the p21 gene, which plays a role in cell cycle regulation. These actions result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Cinerubin B is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it is unique in its specific molecular structure and its potent ability to induce cellular senescence. Other similar compounds include:

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and therapeutic applications.

Eigenschaften

IUPAC Name

methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDDFHXUDIPRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35906-51-5
Record name Cinerubine B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cinerubine B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinerubin B
Reactant of Route 2
Cinerubin B
Reactant of Route 3
Cinerubin B
Reactant of Route 4
Cinerubin B
Reactant of Route 5
Cinerubin B
Reactant of Route 6
Cinerubin B
Customer
Q & A

Q1: What is the structural characterization of cinerubin B?

A1: While the provided abstracts don't delve into specific spectroscopic data, they do mention that the structure of this compound was elucidated through degradation studies, spectroscopic analyses, and X-ray crystallography of a degradation product. [] The full structural characterization, including the molecular formula and weight, can be found in the cited publication. []

Q2: How is this compound synthesized?

A2: this compound can be synthesized through a multi-step process involving the creation of an ether-bridged disaccharide unit. This involves a Ferrier glycosylation, allylic oxidation to form a Michael-acceptor system, and a base-catalyzed intramolecular vinylogue addition. This approach offers a direct route to synthesize the unique ether-bridged and glycosidically linked saccharide units found in this compound and other similar anthracycline class II antibiotics. []

Q3: What is the biosynthetic potential of microorganisms for producing this compound?

A3: Research suggests that certain Streptomyces strains possess the genetic potential to produce this compound. Specifically, Streptomyces stackebrandtii sp. nov. (DSM 40484T) has been identified as a producer of this compound through in vitro and in silico analyses. [] This highlights the importance of exploring diverse microbial strain collections, such as those maintained by the Leibniz Institute DSMZ, for their potential to yield valuable natural products like this compound. []

Q4: How can glycogenomics be used to identify and characterize this compound?

A4: Glycogenomics, a novel genome-mining method, can be employed to identify and characterize this compound. This approach leverages tandem mass spectrometry to identify specific glycosyl groups within microbial metabolomes and then links these chemical signatures to corresponding glycosylation genes within microbial genomes through a "MS-glycogenetic code". [] This method allows researchers to establish a direct link between a glycosylated natural product like this compound and its biosynthetic machinery. []

Q5: Are there any known sources of this compound besides Streptomyces stackebrandtii sp. nov.?

A5: While Streptomyces stackebrandtii sp. nov. has been identified as a producer of this compound, [] research indicates that other Streptomyces species, particularly those isolated from Antarctica, are promising sources for anticancer compound discovery. [] This suggests that additional, yet to be discovered, sources of this compound might exist within this diverse genus of bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.